molecular formula C26H26N4O3 B14953698 3-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B14953698
M. Wt: 442.5 g/mol
InChI Key: DPRVIEIJLMKGRV-UHFFFAOYSA-N
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Description

3-(2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a naphthalene moiety, a piperazine ring, and a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves multiple steps. One common approach is to start with the preparation of the naphthalene derivative, followed by the formation of the piperazine intermediate. The final step involves the cyclization of the intermediate to form the benzodiazepine core. The reaction conditions often include the use of solvents such as methylene chloride and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated products.

Scientific Research Applications

3-(2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to these receptors, enhancing the inhibitory effects of GABA and leading to anxiolytic and anticonvulsant effects. The pathways involved include modulation of neurotransmitter release and ion channel activity .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

3-(2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is unique due to its specific structural features, such as the naphthalene moiety and piperazine ring, which may confer distinct pharmacological properties and interactions with biological targets .

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

3-[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C26H26N4O3/c31-24(16-23-26(33)27-22-11-4-3-10-21(22)25(32)28-23)30-14-12-29(13-15-30)17-19-8-5-7-18-6-1-2-9-20(18)19/h1-11,23H,12-17H2,(H,27,33)(H,28,32)

InChI Key

DPRVIEIJLMKGRV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)CC4C(=O)NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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